Sapanisertib

Vue d'ensemble

Description

Sapanisertib, également connu sous le nom de MLN0128, INK128 et TAK-228, est un inhibiteur expérimental de petite molécule de la cible mammalienne de la rapamycine (mTOR). Il est administré par voie orale et cible à la fois le complexe mTOR 1 (mTORC1) et le complexe mTOR 2 (mTORC2). Ce composé est actuellement à l'étude pour son potentiel dans le traitement de divers cancers, notamment le cancer du sein, le cancer de l'endomètre, le glioblastome, le carcinome à cellules rénales et le cancer de la thyroïde .

Applications De Recherche Scientifique

Sapanisertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mTOR signaling pathway and its role in cellular processes.

Biology: Investigated for its effects on cell growth, proliferation, and survival in various cell lines.

Industry: Potential applications in the development of new therapeutic agents targeting the mTOR pathway.

Mécanisme D'action

Target of Action

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is an experimental small molecule inhibitor of mTOR . It targets both mTORC1 and mTORC2 , which are central regulators of cell growth, metabolism, survival, and angiogenesis .

Mode of Action

This compound binds to and inhibits both mTORC1 and mTORC2 complexes of mTOR . This inhibition may result in tumor cell apoptosis and a decrease in tumor cell proliferation . By targeting the PI3K/AKT/mTOR pathway through inhibition of both mTOR complexes, this compound may mitigate feedback activation of AKT and restore sensitivity to endocrine therapies . Furthermore, it may inhibit activation of AKT by mTORC2, which in turn activates mTORC1 .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR pathway . This pathway is a central regulator of cellular growth, proliferation, and survival . Inhibition of mTOR may decrease protein translation and prevent abnormal cell proliferation and tumor angiogenesis . This compound has also been shown to potently inhibit Plasmodium phosphatidylinositol 4-kinase type III beta (PI4Kβ) and cyclic guanosine monophosphate–dependent protein kinase (PKG) in vitro .

Analyse Biochimique

Biochemical Properties

Sapanisertib plays a crucial role in biochemical reactions by inhibiting the activity of mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, and survival. This compound interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mTOR itself . By inhibiting mTORC1 and mTORC2, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This inhibition leads to a decrease in protein synthesis, cell proliferation, and angiogenesis, ultimately resulting in the suppression of tumor growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mTOR signaling pathway, which is involved in regulating cell growth, metabolism, and survival . This compound decreases the activation of AKT, a key protein in the mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression by inhibiting the translation of mRNAs involved in cell cycle progression and survival . This compound also impacts cellular metabolism by reducing the uptake of glucose and amino acids, further inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of mTORC1 and mTORC2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth . By blocking these pathways, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the activity of other kinases, such as phosphatidylinositol 4-kinase type III beta and cyclic guanosine monophosphate-dependent protein kinase, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting mTORC1 and mTORC2 over extended periods . Long-term exposure to this compound can lead to the development of resistance in cancer cells, necessitating combination therapies to maintain its efficacy . Studies have also shown that this compound can degrade over time, which may impact its long-term effectiveness in laboratory settings . Despite these challenges, this compound has shown promising results in preclinical and clinical studies, with sustained inhibition of tumor growth observed in various cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and dogs, this compound has been shown to effectively inhibit tumor growth at various dosages . Higher doses of this compound can lead to toxic effects, such as hyperglycemia, maculo-papular rash, and gastrointestinal inflammation . In a mouse model of Plasmodium falciparum infection, oral administration of this compound effectively cleared blood stage parasites, demonstrating its potential as an antimalarial agent . These findings highlight the importance of optimizing the dosage of this compound to balance its therapeutic effects with potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the mTOR signaling pathway . By inhibiting mTORC1 and mTORC2, this compound disrupts the regulation of protein synthesis, glucose metabolism, and lipid metabolism . This compound also affects the activity of enzymes and cofactors involved in these pathways, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 4-kinase type III beta . The inhibition of these pathways leads to reduced metabolic flux and altered metabolite levels, further contributing to the anticancer effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on mTORC1 and mTORC2 . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors play a crucial role in determining the efficacy and toxicity of this compound in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with mTORC1 and mTORC2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can inhibit the mTOR pathway and induce apoptosis . These findings highlight the importance of subcellular localization in determining the therapeutic effects of this compound.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de Sapanisertib implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un cycle benzoxazole fusionné à un fragment pyrazolopyrimidine. Les étapes clés comprennent:

- Formation du cycle benzoxazole par des réactions de cyclisation.

- Introduction du fragment pyrazolopyrimidine via des réactions de condensation.

- Fonctionnalisation de la structure de base avec des substituants spécifiques pour améliorer son activité inhibitrice contre mTOR.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais est optimisée pour la fabrication à grande échelle. Cela implique:

- Utilisation de réactions à haut rendement pour maximiser le rendement du produit.

- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir la pureté du produit final.

- Respect des bonnes pratiques de fabrication (BPF) pour maintenir la qualité et la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

Sapanisertib subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution: Les réactions de substitution sont utilisées pour introduire ou remplacer des substituants sur la structure de base.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être analysés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier la voie de signalisation mTOR et son rôle dans les processus cellulaires.

Biologie: Étudié pour ses effets sur la croissance cellulaire, la prolifération et la survie dans diverses lignées cellulaires.

Industrie: Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant la voie mTOR.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de mTORC1 et de mTORC2. La voie mTOR est un régulateur essentiel de la croissance cellulaire, de la prolifération et de la survie. En inhibant mTORC1 et mTORC2, this compound perturbe les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses. Cette inhibition entraîne une réduction de la synthèse protéique, un arrêt du cycle cellulaire et l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Sapanisertib est unique en son genre par son double inhibition de mTORC1 et de mTORC2, ce qui le distingue des autres inhibiteurs de mTOR qui ciblent uniquement l'un des complexes. Des composés similaires comprennent:

Evérolimus: Un inhibiteur de mTORC1 utilisé dans le traitement de divers cancers.

Tésirolimus: Un autre inhibiteur de mTORC1 ayant des applications en chimiothérapie.

AZD8055: Un inhibiteur double de mTORC1/2 similaire à this compound mais avec des propriétés pharmacocinétiques différentes.

La capacité de this compound à inhiber à la fois mTORC1 et mTORC2 en fait un candidat prometteur pour la chimiothérapie, car il peut potentiellement surmonter les mécanismes de résistance associés aux inhibiteurs d'un seul complexe .

Propriétés

IUPAC Name |

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLDXIAOMVERTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022538 | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224844-38-5 | |

| Record name | 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapanisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapanisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPANISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Sapanisertib?

A1: this compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes of mechanistic target of rapamycin (mTOR). [, ]

Q2: How does this compound interact with its target?

A2: this compound binds to the ATP-binding site of mTOR kinase, inhibiting the activity of both mTORC1 and mTORC2 complexes. [, ] Unlike allosteric mTORC1 inhibitors like rapamycin, this compound achieves complete inhibition of mTORC1, blocking phosphorylation of both S6K1 and 4EBP1. []

Q3: Does this compound affect other signaling pathways?

A4: Yes, in addition to its primary effects on the mTOR pathway, this compound has been shown to disrupt the NRF2-mediated stress response, leading to a pro-death phenotype in certain cancer cells. [, ] It can also modulate Wnt5a signaling, impacting processes like epithelial-mesenchymal transition and fibrosis. []

Q4: How does the inhibition of both mTORC1 and mTORC2 contribute to this compound's antitumor activity?

A5: Inhibiting both mTORC1 and mTORC2 may lead to more effective suppression of tumor growth compared to selective mTORC1 inhibitors. This is because mTORC2 inhibition can block feedback loops that activate AKT, potentially overcoming resistance mechanisms associated with mTORC1 inhibition alone. [, ]

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated the antitumor activity of this compound in various cancer types, including:

- Glioblastoma [, , ]

- Pancreatic neuroendocrine tumors (PNET) [, ]

- Mucosal melanoma [, ]

- Breast cancer [, , ]

- Atypical teratoid rhabdoid tumors (AT/RT) [, ]

- Renal cell carcinoma [, ]

Q6: Are there specific genetic alterations that might predict response to this compound?

A6: While this compound has shown activity across a range of genetic backgrounds, preclinical and clinical evidence suggests potential associations between response and:

- PTEN mutations: this compound demonstrated promising activity in patients with PTEN-mutated cancers, particularly in preclinical models of glioblastoma and breast cancer. [, , ]

- AKT/mTOR pathway alterations: Clinical trials have observed responses in patients with tumors harboring alterations in the AKT/mTOR pathway, including AKT1 mutations. [, ]

- NF1 loss: In glioblastoma models, NF1 loss appears to sensitize cells to combined MEK and mTOR inhibition, suggesting potential for enhanced this compound efficacy in this context. [, ]

Q7: What are the key findings from clinical trials investigating this compound in cancer patients?

A7: Clinical trials have explored this compound as monotherapy and in combination with other agents across various cancers. Key observations include:

- Modest single-agent activity: As a single agent, this compound demonstrated limited efficacy in patients with refractory metastatic renal cell carcinoma (mRCC), regardless of mTOR pathway alterations. [] Similar results were seen in relapsed/refractory acute lymphoblastic leukemia (ALL). []

- Promising activity in combination: Combining this compound with other targeted agents, such as MEK inhibitors or endocrine therapies, has shown promising activity in certain settings, including glioblastoma, breast cancer, and PNET. [, , , , ]

- Manageable safety profile: While generally well-tolerated, this compound can cause side effects such as nausea, fatigue, hyperglycemia, and rash. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

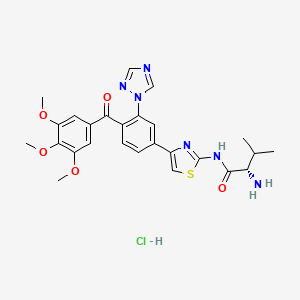

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)